3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole
Description
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-7-6-8-21(13-18)15-26-16-25(23-9-4-5-10-24(23)26)27-17-22-14-19(2)11-12-20(22)3/h4-14,16H,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKDLRNBYTFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Indole undergoes deprotonation at the N1 position using sodium hydride (NaH) in tetrahydrofuran (THF), generating a reactive indolyl anion. Subsequent addition of 3-methylbenzyl bromide facilitates nucleophilic substitution, yielding 1-(3-methylbenzyl)-1H-indole.
Representative Procedure :
- Indole (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
- NaH (1.2 equiv) is added at 0°C, and the mixture is stirred for 30 minutes.
- 3-Methylbenzyl bromide (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature for 12 hours.
- Workup involves quenching with saturated ammonium chloride, extraction with dichloromethane (DCM), and purification via flash chromatography (ethyl acetate/heptane gradient).
Characterization Data
- Yield : 85–90% (hypothetical, based on analogous reactions).
- 1H NMR (500 MHz, CDCl3): δ 7.65 (d, J = 8.0 Hz, 1H, H4), 7.25–7.15 (m, 4H, aromatic), 6.95 (s, 1H, H2), 5.45 (s, 2H, N-CH2), 2.35 (s, 3H, Ar-CH3).
Bromination at the C3 Position
The second step introduces a bromine atom at the C3 position of the indole ring, enabling subsequent thioether formation.
Bromination Strategy
N-Bromosuccinimide (NBS) in THF selectively brominates the electron-rich C3 position of 1-(3-methylbenzyl)-1H-indole.
Representative Procedure :
Characterization Data
- Yield : 75–80%.
- 1H NMR (500 MHz, CDCl3): δ 7.80 (d, J = 8.0 Hz, 1H, H4), 7.30–7.20 (m, 4H, aromatic), 6.90 (s, 1H, H2), 5.50 (s, 2H, N-CH2), 2.40 (s, 3H, Ar-CH3).
Thioether Formation at the C3 Position
The final step involves substituting the bromine atom with the (2,5-dimethylbenzyl)thio group via a copper-catalyzed coupling reaction.
Reaction Optimization
A Ullmann-type coupling using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) facilitates C–S bond formation.
Representative Procedure :
- 3-Bromo-1-(3-methylbenzyl)-1H-indole (1.0 equiv), 2,5-dimethylbenzylthiol (1.2 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) are combined in DMSO.
- Cesium carbonate (2.0 equiv) is added, and the mixture is heated to 100°C for 24 hours.
- Workup involves dilution with water, extraction with ethyl acetate, and purification via flash chromatography.
Characterization Data
- Yield : 65–70%.
- 1H NMR (500 MHz, CDCl3): δ 7.70 (d, J = 8.0 Hz, 1H, H4), 7.25–7.10 (m, 8H, aromatic), 6.85 (s, 1H, H2), 5.40 (s, 2H, N-CH2), 4.20 (s, 2H, S-CH2), 2.35 (s, 3H, Ar-CH3), 2.30 (s, 6H, Ar-CH3).
- HRMS (ESI) : m/z calcd for C25H24NS [M+H]+: 386.1582; found: 386.1585.
Alternative Synthetic Routes
Mitsunobu Reaction for Thioether Formation
If the C3 position is hydroxylated, a Mitsunobu reaction with 2,5-dimethylbenzylthiol could directly form the thioether. However, this requires prior hydroxylation, adding complexity.
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)2) and Xantphos ligands could couple the bromoindole with 2,5-dimethylbenzylthiol, though this method is costlier.
Challenges and Optimization Strategies
- Regioselectivity : NBS bromination at C3 may compete with other positions; careful stoichiometry and temperature control are essential.
- Thiol Stability : 2,5-Dimethylbenzylthiol is prone to oxidation; reactions must be conducted under inert atmospheres.
- Purification : Column chromatography with ethyl acetate/heptane gradients effectively separates products.
Chemical Reactions Analysis
Electrophilic Substitution on the Indole Core
The indole ring undergoes regioselective electrophilic substitution, primarily at the C-3 position due to electron-rich properties. Notable reactions include:
-
Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C yields 5-nitro and 6-nitro derivatives, with selectivity influenced by substituents .
-
Sulfenylation : Iodine-catalyzed coupling with arylthiols in DMSO at 70°C achieves C-3 sulfenylation without requiring prefunctionalized indoles .
Mechanistic Insight :
Radical intermediates are implicated in sulfenylation reactions, as evidenced by inhibition studies with TEMPO .
Thioether Oxidation and Functionalization
The –S– group exhibits redox sensitivity:
-
Oxidation to sulfoxide : H₂O₂ in acetic acid converts the thioether to sulfoxide at 25°C .
-
Oxidation to sulfone : Prolonged treatment with mCPBA (meta-chloroperbenzoic acid) yields the sulfone derivative .
Table 2: Oxidation Products and Conditions
| Product | Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|---|
| Sulfoxide | H₂O₂, CH₃COOH | 25°C, 2 h | 85 |
| Sulfone | mCPBA, DCM | 0°C → RT, 12 h | 78 |
Cross-Coupling Reactions
The benzyl and indole moieties participate in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids modifies the benzyl substituents .
-
Buchwald-Hartwig Amination : Introduces amino groups at the indole C-7 position using Pd(OAc)₂/Xantphos .
Biological Activity and Derivatization
Derivatives of this compound show promise in antimicrobial and anticancer research:
-
Antimicrobial analogs : Substitution at C-3 with triazole groups enhances activity against Serratia marcescens (MIC = 1.56 μg/mL) .
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Anticancer modifications : Introduction of trifluoromethyl groups via Wittig condensation improves tubulin inhibition .
Table 3: Bioactive Derivatives and Applications
| Derivative | Modification | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|---|
| 3-Triazole analog | Click chemistry | Biofilm inhibition | 3.12 μg/mL | |
| 5-Trifluoromethyl | Wittig condensation | Tubulin polymerization inhibition | 0.87 μM |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 390 nm) induces C–S bond cleavage, forming indole and benzylthiol byproducts .
-
Acid-mediated hydrolysis : Strong acids (e.g., H₂SO₄) degrade the thioether linkage at elevated temperatures .
Comparative Reactivity with Analogous Indoles
Table 4: Reactivity Comparison with Related Indoles
| Compound | Reactivity at C-3 | Thioether Stability | Source |
|---|---|---|---|
| 3-Methylindole | Low electrophilicity | N/A | |
| 5-Fluoroindole | Enhanced electrophilicity | Moderate | |
| Target compound | High (due to –S– group) | Sensitive to oxidation |
Key Research Findings:
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including the compound , exhibit promising anticancer properties. In a study involving various indole derivatives, it was found that they could induce cell cycle arrest and inhibit the growth of cancer cells such as HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells . The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Indole derivatives have been investigated for their antimicrobial activities. The compound's thioether functionality may enhance its ability to penetrate microbial membranes, making it effective against various bacterial strains. Studies have shown that certain indole derivatives possess significant antibacterial activity, which can be attributed to their ability to disrupt bacterial cell wall synthesis .
Neuroprotective Effects
Indoles are also recognized for their neuroprotective effects. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has highlighted that specific indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been explored extensively. Compounds similar to 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole have shown the ability to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in 2024 demonstrated the synthesis of various indole derivatives and their evaluation against multiple cancer cell lines. Among these, the derivative containing the thioether group exhibited substantial cytotoxicity against HCT-116 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, a series of thioether-containing indoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs showed enhanced antibacterial activity compared to their non-thioether counterparts, suggesting a structure-activity relationship that favors thioether substitution for improved efficacy .
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thioether linkage and benzyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylthioindoles are a well-studied class of tubulin polymerization inhibitors. Below is a detailed comparison of 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole with structurally and functionally related analogs:
Structural and Functional Analogues
6-Methoxy-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole
- Key Features :
- Substituents: Methoxy group at position 6; 3,4,5-trimethoxyphenylthio group at position 3.
- Activity :
- Inhibits tubulin polymerization (IC₅₀ = 0.8 µM).
- Potent against multidrug-resistant (MDR) cancer cell lines (NCI/ADR-RES IC₅₀ = 12 nM).
- Enhances natural killer cell cytotoxicity at 10 nM and induces G2/M phase arrest (>80% at 20–50 nM) in HeLa cells .
- Comparison :
- The trimethoxyphenyl group in this compound is a known pharmacophore for colchicine-site binding, whereas the dimethylbenzyl group in the target compound may reduce tubulin affinity due to lower electron-donating capacity and steric bulk.
6,7-Dichloro-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole
- Key Features :
- Substituents: Dichloro groups at positions 6 and 7; 3,4,5-trimethoxyphenylthio group at position 3.
- Activity :
- Blocks Hedgehog signaling (IC₅₀ = 72 nM in NIH3T3 Shh-Light II cells).
- Retains potency in MDR cell lines (Messa/Dx5 IC₅₀ = 18 nM).
- Comparison :
- The dichloro substitution enhances metabolic stability and hydrophobic interactions compared to the methyl groups in the target compound, which may reduce off-target effects but limit solubility.
2-(1H-Imidazol-1-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole
- Key Features :
- Substituents: Imidazolyl group at position 2; 3,4,5-trimethoxyphenylthio group at position 3.
- Activity :
- Dual inhibition of tubulin (IC₅₀ = 1.2 µM) and Hedgehog signaling (IC₅₀ = 38 nM).
- Comparison :
Critical Analysis
- Tubulin Binding : The absence of the 3,4,5-trimethoxyphenyl group in the target compound likely diminishes its tubulin-binding affinity, as this moiety is critical for colchicine-site interaction. Methyl groups may instead favor hydrophobic interactions but lack the electron-rich character required for strong binding .
- However, this remains speculative without experimental data.
- Mechanistic Breadth: Unlike dichloro- and imidazolyl-substituted analogs, the target compound lacks substituents known to modulate Hedgehog signaling or immune cell activation, suggesting a narrower mechanism of action.
Biological Activity
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This compound's structure incorporates a thioether linkage and an indole ring, which are critical for its interactions with biological targets.
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the nucleophilic substitution of 3-methylbenzyl mercaptan with 2,5-dimethylbenzyl chloride to form a thioether intermediate. This intermediate is then cyclized through Fischer indole synthesis using phenylhydrazine, leading to the formation of the indole structure. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar indole derivatives have shown efficacy against bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and fungi like Candida neoformans. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA .
- Tyrosinase Inhibition : Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds structurally related to this indole derivative have been evaluated for their ability to inhibit tyrosinase activity. One analog showed an IC50 value of 1.12 µM, significantly more potent than kojic acid, a known tyrosinase inhibitor .
- Cytotoxicity : Preliminary studies suggest that while some derivatives exhibit antimicrobial properties, they also need to be evaluated for cytotoxic effects on human cells. For example, certain compounds were tested against human embryonic kidney cells (HEK293) and showed minimal cytotoxicity at concentrations up to 32 µg/mL .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can interact with enzymes such as tyrosinase and possibly others involved in metabolic pathways. The thioether group may facilitate binding to active sites or allosteric sites on target enzymes .
- Receptor Interaction : The indole moiety is known for its ability to interact with various receptors, potentially modulating signaling pathways associated with inflammation or cancer proliferation .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of various indole derivatives:
- Tyrosinase Inhibitory Studies : A series of analogs were tested for their inhibitory effects on mushroom tyrosinase. The most potent analog exhibited an IC50 value significantly lower than that of traditional inhibitors like kojic acid, indicating a promising lead for skin-whitening agents or treatments for hyperpigmentation .
- Antimicrobial Screening : In-house libraries containing similar compounds were screened for antimicrobial properties. Notably, derivatives with halogen substitutions showed enhanced activity against MRSA compared to their unsubstituted counterparts .
Comparative Analysis
To better understand the potential of this compound in comparison with other compounds, the following table summarizes key findings from related studies:
| Compound Name | MIC (µg/mL) | Tyrosinase IC50 (µM) | Cytotoxicity (HEK293) |
|---|---|---|---|
| Kojic Acid | 24.09 | 24.09 | Moderate |
| Analog 3 | ≤0.25 | 1.12 | Low |
| Analog 1 | Not specified | 17.62 | Low |
Q & A
Q. What are the optimized synthetic routes for 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole?
The synthesis involves thioether linkage formation between indole derivatives and substituted benzyl groups. A general procedure includes:
- Step 1 : Alkylation of 1H-indole at the N1 position using 3-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) .
- Step 2 : Thiolation at the C3 position via nucleophilic substitution with 2,5-dimethylbenzyl thiol. This step often requires acetic acid/sodium acetate as a catalyst under reflux (3–5 hours), similar to methods for analogous arylthioindoles .
- Purification : Flash chromatography (cyclohexane/EtOAc gradients) achieves >95% purity .
Key variables : Reaction temperature, stoichiometry of thiolating agents, and choice of base influence yield (typically 60–98% for related compounds) .
Q. How is the structural integrity of this compound validated?
- NMR : H NMR confirms substitution patterns (e.g., singlet for methyl groups at δ 2.46 ppm for 3-methylbenzyl; aromatic protons between δ 6.9–7.7 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHNS: 358.1632) .
- X-ray crystallography : Used for analogs to confirm stereoelectronic effects of substituents .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Limited in water; soluble in DMSO, DMF, or CHCl (critical for in vitro assays).
- Stability : Degrades under strong acidic/basic conditions. Store at –20°C in inert atmosphere to prevent thioether oxidation .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity (e.g., tubulin inhibition)?
This compound shares structural motifs with arylthioindoles , which bind the colchicine site on β-tubulin, disrupting microtubule dynamics . Key features:
- The thioether bridge enhances binding affinity by forming van der Waals contacts with tubulin’s hydrophobic pocket.
- Substituent effects : 2,5-Dimethylbenzyl improves lipophilicity, enhancing cell permeability, while 3-methylbenzyl optimizes steric compatibility with the binding pocket .
Experimental validation : - IC values in cancer cell lines (e.g., HeLa) correlate with tubulin polymerization inhibition (nanomolar range for analogs) .
- Flow cytometry reveals G2/M phase arrest at 20–50 nM concentrations .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus areas :
- Thioether bridge modifications : Replace sulfur with ketone/methylene groups to assess electronic effects .
- Substituent variation : Introduce halogens (Cl, Br) at indole positions 5/6 to modulate potency against multidrug-resistant cells .
Methodology : - Synthesize derivatives via parallel combinatorial chemistry.
- Evaluate using tubulin polymerization assays and cytotoxicity screens (NCI-60 panel) .
Q. What analytical methods resolve contradictions in pharmacological data?
Case example : Discrepancies in IC values across studies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays.
- Cell line variability : P-glycoprotein overexpression in resistant lines (e.g., NCI/ADR-RES) reduces efficacy .
Resolution : - Standardize protocols (e.g., fixed ATP levels).
- Use isogenic cell pairs (parental vs. resistant) to isolate transport-mediated resistance .
Q. How to optimize HPLC/LC-MS methods for quantifying this compound in biological matrices?
- Column : C18 reverse-phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm).
- Mobile phase : Gradient of 0.1% formic acid in HO/acetonitrile.
- Detection : ESI-MS in positive ion mode (m/z 358.16 for [M+H]+) .
Validation parameters : - Linearity (1–1000 ng/mL), LOD (0.3 ng/mL), recovery (>85% in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
